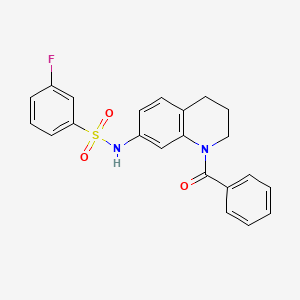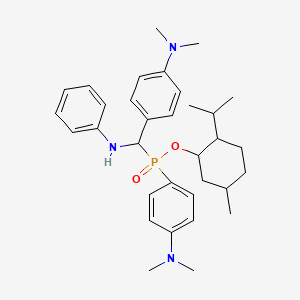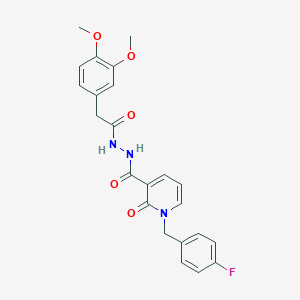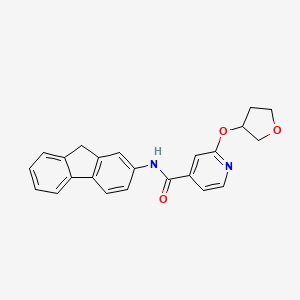
N-(9H-fluoren-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9H-fluoren-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide, also known as FIPI, is a small molecule inhibitor that has been studied for its potential use in scientific research. FIPI has been shown to inhibit the activity of phospholipase D (PLD), an enzyme that plays a role in a variety of cellular processes including membrane trafficking, signal transduction, and cytoskeletal organization.
Wirkmechanismus
N-(9H-fluoren-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide works by inhibiting the activity of PLD, which is involved in the production of phosphatidic acid (PA). PA is a signaling molecule that plays a role in a variety of cellular processes including membrane trafficking, signal transduction, and cytoskeletal organization. By inhibiting the activity of PLD, this compound disrupts the production of PA and thereby affects these cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth and migration of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease. In addition, this compound has been shown to affect the activity of other enzymes and signaling molecules in addition to PLD.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(9H-fluoren-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. In addition, this compound has been shown to be effective in inhibiting the activity of PLD in a variety of cell types and experimental systems. However, one limitation of using this compound is that it may have off-target effects on other enzymes and signaling molecules in addition to PLD.
Zukünftige Richtungen
There are a number of future directions for research on N-(9H-fluoren-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide. One area of interest is in understanding the molecular mechanisms by which this compound inhibits the activity of PLD. In addition, further studies are needed to determine the optimal dosing and delivery methods for this compound in different experimental systems. Finally, there is interest in exploring the potential therapeutic uses of this compound in a variety of disease contexts including cancer, inflammation, and neurodegenerative diseases.
Synthesemethoden
N-(9H-fluoren-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide can be synthesized through a multi-step process involving the reaction of various chemicals including 2-isocyanoacetate, 9H-fluorene-2-carboxylic acid, and tetrahydrofuran-3-ol. The resulting compound is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(9H-fluoren-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has been used in a variety of scientific research applications including studies on cancer, inflammation, and neurodegenerative diseases. For example, this compound has been shown to inhibit the growth and migration of cancer cells by disrupting the activity of PLD. In addition, this compound has been studied for its potential use in treating inflammation and neurodegenerative diseases such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(9H-fluoren-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c26-23(16-7-9-24-22(13-16)28-19-8-10-27-14-19)25-18-5-6-21-17(12-18)11-15-3-1-2-4-20(15)21/h1-7,9,12-13,19H,8,10-11,14H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYJPHULLUNAJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2920777.png)
![8-(5-Bromofuran-2-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2920781.png)
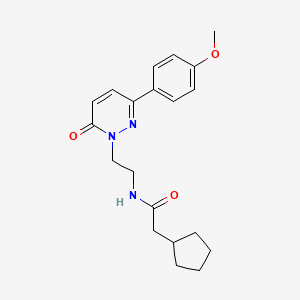
![5-((4-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2920785.png)
![3-chloro-N-{[3-(2-methyl-4-pyrimidinyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2920786.png)

![6-[[5-[(2-fluorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2920788.png)
![1,3-Dimethyl-6-[methyl(prop-2-yn-1-yl)amino]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile](/img/structure/B2920789.png)


![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide](/img/structure/B2920794.png)
